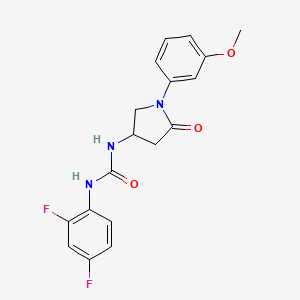

1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a pyrrolidinone ring, which is a type of cyclic amide . The presence of fluorine atoms and a methoxy group (OCH3) suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidinone ring and the urea group. These groups can participate in hydrogen bonding, which could affect the compound’s conformation and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the fluorine atoms could affect its lipophilicity .Scientific Research Applications

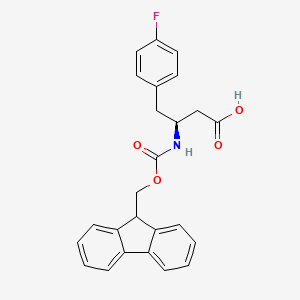

Protecting Groups in Uridine Synthesis

A study by Kurosu, Mitachi, and Mingle (2021) discusses the use of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a protecting group for uridine ureido nitrogen. This demonstrates the compound's stability in chemical transformations, indicating its potential utility in nucleoside and nucleotide chemistry. The BFPM group can be selectively cleaved, suggesting applications in targeted drug synthesis or modification of biomolecules (Kurosu et al., 2021).

Enzyme Inhibition and Anticancer Properties

Research on unsymmetrical 1,3-disubstituted ureas, including enzyme inhibition and anticancer investigations by Mustafa, Perveen, and Khan (2014), highlights the therapeutic potential of similar compounds. The study synthesized derivatives demonstrating varied inhibition of enzymes like urease and β-glucuronidase, as well as anticancer activity, pointing towards the compound's potential in developing new therapeutics (Mustafa et al., 2014).

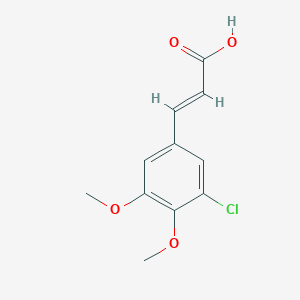

Antimicrobial Degradation

Sirés et al. (2007) examined the electro-Fenton degradation of antimicrobials, showing how certain chemical structures could be degraded in environmental remediation efforts. While not directly related, the structural complexity and reactivity of the compound may inform studies on environmental degradation of persistent organic pollutants (Sirés et al., 2007).

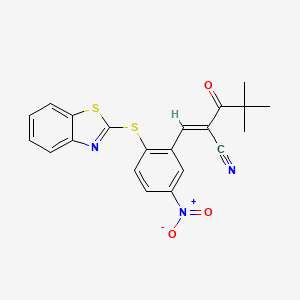

Nonlinear Optical Properties

Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, indicating potential applications in optical technologies. Similar compounds, due to their structural flexibility and electronic properties, might serve as candidates for optical limiting materials or in the development of photonic devices (Shettigar et al., 2006).

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)21-18(25)22-16-6-5-11(19)7-15(16)20/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVJYKOYNCGOPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)

![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)